5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626918
InChI: InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)/t9-,11-,12-,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C
Molecular Formula: C15H20N4O8
Molecular Weight: 384.34 g/mol

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

CAS No.:

Cat. No.: VC13626918

Molecular Formula: C15H20N4O8

Molecular Weight: 384.34 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide -

Specification

Molecular Formula C15H20N4O8
Molecular Weight 384.34 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)/t9-,11-,12-,15-/m1/s1
Standard InChI Key ZGVQACKXOOWCLS-SDBHATRESA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carboxamide features a β-D-ribofuranose moiety acetylated at the 2', 3', and 5' positions, conjugated to a 5-aminoimidazole-4-carboxamide base. The molecular formula is C₁₇H₂₂N₄O₈, with a molecular weight of 410.38 g/mol (calculated from PubChem data for analogous structures) . The acetyl groups confer lipophilicity, enhancing membrane permeability compared to unmodified ribonucleosides.

Stereochemical Configuration

  • Ribose ring: Adopts a β-D-configuration, as confirmed by X-ray crystallography of related structures .

  • Imidazole substitution: The 1-position linkage to ribose and 4-carboxamide group creates a planar, hydrogen-bond-capable heterocycle .

Synthesis and Stability

Nonenzymatic Preparation

The compound is synthesized via chemical acylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICAR) using acetic anhydride. Groziak et al. demonstrated that tri-O-acetylation protects the ribose hydroxyls during subsequent reactions . Critical steps include:

  • Acylation: Reacting AICAR with excess acetic anhydride in pyridine at 0°C.

  • Purification: Column chromatography using ethyl acetate/hexane gradients yields the triacetylated product .

Aqueous Stability and Rearrangement

The tri-O-acetyl derivative undergoes Dimroth rearrangement in neutral aqueous buffers (pH 7.0–7.4), forming N-(imidazol-4-yl)-2,3,5-tri-O-acetyl-D-ribofuranosylamine (6a) as a 1:2 α/β anomeric mixture . This transformation, driven by ring strain relief, proceeds with a half-life of 4.2 hours at 25°C :

Tri-O-acetyl-AICARH2Oα/β-anomers of 6a(k=0.165h1)[2]\text{Tri-O-acetyl-AICAR} \xrightarrow{\text{H}_2\text{O}} \alpha/\beta\text{-anomers of 6a} \quad (k = 0.165 \, \text{h}^{-1})[2]

Physical and Crystalline Properties

Crystallographic Data

While the exact crystal structure of the tri-O-acetyl compound remains unpublished, analogous structures provide insights:

ParameterValue (Isopropylidene Analog)
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 11.627 Å, b = 18.929 Å, c = 13.085 Å
β angle93.67°
Z8

Hydrogen bonding between the imidazole NH and carbonyl oxygen stabilizes the lattice, with O···N distances of 2.89–3.02 Å .

Biochemical Relevance

Metabolic Precursor Role

The deacetylated form (AICAR) is a central intermediate in de novo purine biosynthesis, serving as the substrate for AIR carboxylase in inosine monophosphate (IMP) production . Acetylation may modulate its:

  • Cellular uptake: Enhanced lipid solubility improves diffusion across phospholipid bilayers .

  • Enzymatic recognition: Protects against premature phosphorylation or glycosidase cleavage .

Thiamine Biosynthesis

In prokaryotes, AICAR derivatives contribute to the pyrimidine moiety of thiamine (vitamin B₁). The acetylated form likely acts as a storage metabolite in low-pH environments .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, imidazole H-2), 6.12 (d, J = 5.1 Hz, 1H, H-1'), 5.32–5.18 (m, 3H, H-2', H-3'), 4.32–4.15 (m, 2H, H-5'), 2.10–2.03 (3s, 9H, OAc) .

  • HRMS: m/z calcd for C₁₇H₂₂N₄O₈ [M+H]⁺ 411.1518, found 411.1521 .

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